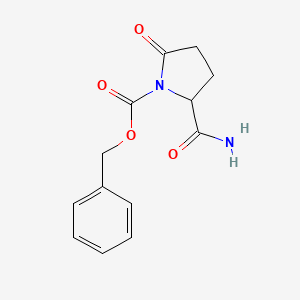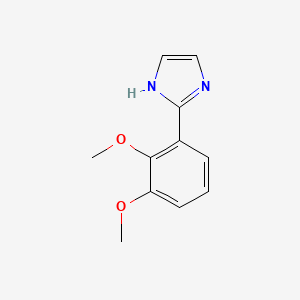![molecular formula C7H6BrN3O B12285112 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona es un compuesto heterocíclico que pertenece a la familia de los imidazo[4,5-b]piridinas. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6, un grupo metilo en la posición 1 y un grupo carbonilo en la posición 2 del anillo de imidazo[4,5-b]piridina. Es de gran interés en química medicinal debido a sus posibles actividades biológicas y aplicaciones en el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común involucra la reacción de derivados de 2-aminopiridina con bromuro de bromoacetilo, seguido de ciclación en presencia de una base como el hidruro de sodio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 6 puede ser sustituido por otros nucleófilos como aminas, tioles y alcóxidos.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos o reducción para formar las aminas correspondientes.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar sistemas de anillos fusionados.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como la azida de sodio, el tiolato de potasio y los alcóxidos en solventes apróticos polares.
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales:
- Imidazo[4,5-b]piridinas sustituidas
- N-óxidos de imidazo[4,5-b]piridina
- Imidazo[4,5-b]piridinas reducidas
Aplicaciones Científicas De Investigación
6-Bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 6-bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona involucra su interacción con dianas moleculares específicas. Puede unirse a enzimas y receptores, inhibiendo su actividad o modulando su función. El átomo de bromo y el núcleo de imidazo[4,5-b]piridina juegan un papel crucial en su afinidad de unión y especificidad. El compuesto también puede inducir estrés oxidativo y apoptosis en las células cancerosas, contribuyendo a sus propiedades anticancerígenas.
Compuestos similares:
- 1-Metil-6-fenil-1H-imidazo[4,5-b]piridin-2-amina
- 2-Fenil-1H-imidazo[4,5-b]piridina
- 6-Bromo-1H-imidazo[4,5-b]piridina
Comparación: 6-Bromo-1-metil-1H-imidazo[4,5-b]piridin-2(3H)-ona es único debido a la presencia de un átomo de bromo y un grupo metilo, que influyen en su reactividad química y actividad biológica. En comparación con sus análogos, este compuesto puede exhibir una potencia y selectividad mejoradas en ciertos ensayos biológicos, lo que lo convierte en un candidato valioso para el desarrollo de fármacos.
Comparación Con Compuestos Similares
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-1H-imidazo[4,5-b]pyridine
Comparison: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in certain biological assays, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
6-bromo-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHJMMNLBKHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)








![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)


